3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine
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Overview
Description
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system combining an isoxazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-amino-6-hydroxypyrimidine with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride . Another approach involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, leading to thioureas, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Oxazolo[5,4-d]pyrimidine: Shares a similar fused ring system and is used in similar applications.
Uniqueness
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of an ethyl group, which can influence its biological activity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Biological Activity
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological activities, and relevant case studies.
Structural Characteristics
The compound features a unique arrangement combining isoxazole and pyrimidine rings, with the molecular formula C8H8N4O. The ethyl group at the 3-position of the isoxazole ring and an amino group at the 4-position of the pyrimidine ring enhance its solubility and reactivity, potentially leading to distinct biological profiles compared to similar compounds.
Synthesis Methods
Synthesis of this compound can be approached through various chemical reactions, including:
- Cyclization Reactions : Involving the condensation of appropriate precursors.
- Substitution Reactions : Where nucleophiles replace leaving groups in the compound.
These synthetic strategies are essential for producing derivatives that may exhibit enhanced biological activity.
Biological Activities
Research indicates that compounds containing isoxazole and pyrimidine moieties often display significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Anticancer Properties : The structural configuration may contribute to selective cytotoxicity against cancer cells.
- Antioxidant Activity : The compound could potentially mitigate oxidative stress-related damage in cells.
Comparative Biological Activity Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Ethyl at 3-position; amino at 4-position | Antimicrobial, anticancer |
3-Methylisoxazolo[5,4-d]pyrimidin-4-amine | Methyl group at 3-position | Antimicrobial |
2-Amino-4-pyrimidinone | Amino group at 2-position | Anticancer |
Isoxazolo[5,4-d]pyrimidin-4-one | Ketone instead of amine | Potential CNS activity |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on derivatives of isoxazole demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the ethyl group in this compound was noted to enhance this activity compared to its methyl counterpart.
- Anticancer Research : In vitro assays have indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Antioxidant Mechanism Analysis : Theoretical studies utilizing Density Functional Theory (DFT) have explored the antioxidant mechanisms of related compounds. These studies suggest that electron-donating groups significantly enhance antioxidant properties, which may apply to this compound as well .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
CUORMODXXHOTOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=NC=NC(=C12)N |
Origin of Product |
United States |
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